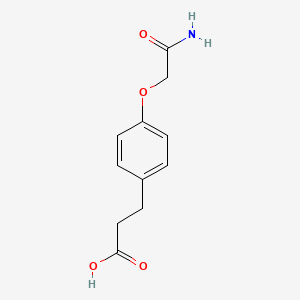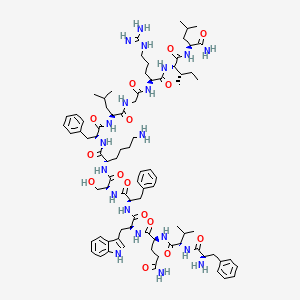
Temporin L
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Temporin L is a naturally occurring antimicrobial peptide (AMP) found in the skin of the European red frog, Rana temporaria. It belongs to the temporin family of peptides, which are known for their broad-spectrum antimicrobial properties. This compound has garnered significant attention due to its potent bactericidal activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria.
準備方法
Synthetic Routes and Reaction Conditions: Temporin L can be synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the stepwise assembly of the peptide chain on a solid support. The process involves the sequential addition of protected amino acids, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS), along with organic solvents like dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods: For large-scale production, recombinant DNA technology can be employed to produce this compound in bacterial or yeast expression systems. The gene encoding this compound is cloned into an expression vector, which is then introduced into the host organism. The host organism is cultured under optimized conditions to maximize peptide yield, and the this compound is subsequently purified using techniques such as chromatography and ultrafiltration.
化学反応の分析
Types of Reactions: Temporin L can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the peptide for enhanced activity or stability.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).
Reduction: Reduction reactions can be carried out using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Substitution reactions may involve the use of nucleophiles or electrophiles to modify specific amino acid residues in the peptide.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of this compound, as well as peptide derivatives with modified side chains.
科学的研究の応用
Temporin L has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a model compound to study the structure-activity relationships of antimicrobial peptides.
Biology: It is employed in studies investigating the mechanisms of antimicrobial action and resistance in bacteria.
Medicine: this compound shows potential as a therapeutic agent for treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: The peptide is used in the development of new antimicrobial coatings and materials to prevent biofilm formation and infection.
作用機序
Temporin L exerts its antimicrobial effects through several mechanisms:
Membrane Disruption: this compound interacts with bacterial cell membranes, causing pore formation and leading to cell lysis.
Intracellular Targets: The peptide can penetrate bacterial cells and interfere with essential intracellular processes, such as protein synthesis and DNA replication.
Immune Modulation: this compound can modulate the host immune response, enhancing the activity of immune cells and promoting the clearance of pathogens.
Molecular Targets and Pathways:
Bacterial Cell Membranes: this compound targets the lipid components of bacterial cell membranes, disrupting membrane integrity.
Intracellular Pathways: The peptide interferes with bacterial metabolic pathways and signaling processes.
類似化合物との比較
Temporin A
Temporin B
Temporin C
Temporin D
Temporin E
特性
分子式 |
C83H122N20O15 |
|---|---|
分子量 |
1640.0 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide |
InChI |
InChI=1S/C83H122N20O15/c1-9-50(8)70(82(118)96-61(71(87)107)38-47(2)3)103-76(112)58(33-23-37-90-83(88)89)93-68(106)45-92-73(109)62(39-48(4)5)97-77(113)63(41-52-26-15-11-16-27-52)98-74(110)59(32-21-22-36-84)94-80(116)66(46-104)101-78(114)64(42-53-28-17-12-18-29-53)99-79(115)65(43-54-44-91-57-31-20-19-30-55(54)57)100-75(111)60(34-35-67(86)105)95-81(117)69(49(6)7)102-72(108)56(85)40-51-24-13-10-14-25-51/h10-20,24-31,44,47-50,56,58-66,69-70,91,104H,9,21-23,32-43,45-46,84-85H2,1-8H3,(H2,86,105)(H2,87,107)(H,92,109)(H,93,106)(H,94,116)(H,95,117)(H,96,118)(H,97,113)(H,98,110)(H,99,115)(H,100,111)(H,101,114)(H,102,108)(H,103,112)(H4,88,89,90)/t50-,56-,58-,59-,60-,61-,62-,63-,64-,65-,66-,69-,70-/m0/s1 |
InChIキー |
SDXHFGQTTLDWPF-VTKIVCRMSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=CC=C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15364573.png)

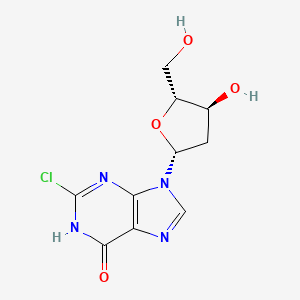
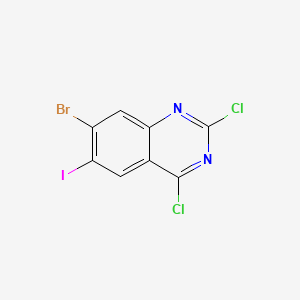
![5-[2-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15364615.png)

![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride](/img/structure/B15364628.png)
![Methyl 5,5,5-trifluoro-4-[(4-fluorophenyl)amino]pent-3-enoate](/img/structure/B15364640.png)
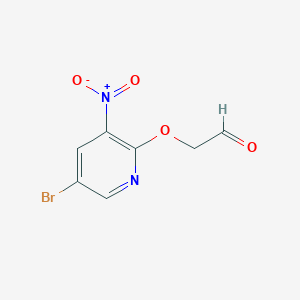
![Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine](/img/structure/B15364650.png)
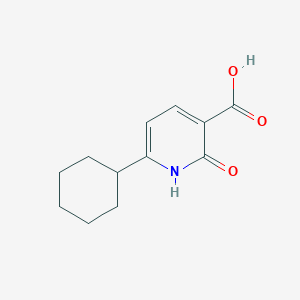
![6-Bromo-5-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B15364657.png)
![tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15364658.png)
